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molecular formula C9H12O2 B1297780 3-(2-Hydroxypropan-2-yl)phenol CAS No. 7765-97-1

3-(2-Hydroxypropan-2-yl)phenol

Cat. No. B1297780
M. Wt: 152.19 g/mol
InChI Key: KNCICOZTHWGRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05552437

Procedure details

Following the procedure described for Phenol 7, Step 3 but substituting 3-(2-hydroxyprop-2-yl)(O-tert-butyldiphenylsilyl)phenol from Step 2 for 3-[1-hydroxy-1-(thiazol-2-yl)propyl)(O-tert-butyldimethylsilyl)phenol, the title compound was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-[1-hydroxy-1-(thiazol-2-yl)propyl)(O-tert-butyldimethylsilyl)phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(O)C=CC=CC=1.[OH:8][C:9]([C:17]1[CH:18]=[C:19]([O:23][Si](C(C)(C)C)(C)C)[CH:20]=[CH:21][CH:22]=1)([C:12]1SC=CN=1)[CH2:10]C>>[OH:8][C:9]([C:17]1[CH:18]=[C:19]([OH:23])[CH:20]=[CH:21][CH:22]=1)([CH3:12])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
3-[1-hydroxy-1-(thiazol-2-yl)propyl)(O-tert-butyldimethylsilyl)phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC)(C=1SC=CN1)C=1C=C(C=CC1)O[Si](C)(C)C(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C)(C)C=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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